

# Comprehensive Spectroscopic Guide: 4,5-Dimethylphthalic Acid[1][2]

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## Compound of Interest

Compound Name: 4,5-dimethylphthalic Acid

CAS No.: 5680-10-4

Cat. No.: B3053886

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## Part 1: Structural Logic & Symmetry Analysis

Before interpreting spectra, one must establish the structural expectations. **4,5-dimethylphthalic acid** possesses a vertical plane of symmetry bisecting the C1-C2 and C4-C5 bonds.[1][2]

- Chemical Formula:
- Molecular Weight: 194.18 g/mol [2]
- Symmetry Elements:  
point group (Plane of symmetry).
- Equivalence:
  - Protons: The two aromatic protons (H-3 and H-6) are chemically equivalent.[1][2] The six methyl protons are chemically equivalent. The two carboxylic acid protons are equivalent.
  - Carbons: The molecule displays only 5 unique carbon signals despite having 10 carbons.

## Part 2: Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI, 70 eV) or ESI- (Negative Mode).[1]

### Thermal Dehydration Phenomenon

Unlike simple carboxylic acids, ortho-dicarboxylic acids like **4,5-dimethylphthalic acid** undergo rapid thermal dehydration in the GC inlet or MS source to form 4,5-dimethylphthalic anhydride.[1][2] Consequently, the mass spectrum is often dominated by the anhydride signature rather than the parent acid.

### Fragmentation Pathway (EI-MS)[1][2]

- Parent Acid (  
): m/z 194 (Often weak or absent due to dehydration).
- Anhydride Ion (  
): m/z 176 (Base peak or very intense).[1]
- Decarbonylation: Sequential loss of CO and  
is characteristic of the anhydride functionality.

Key Diagnostic Ions (m/z):

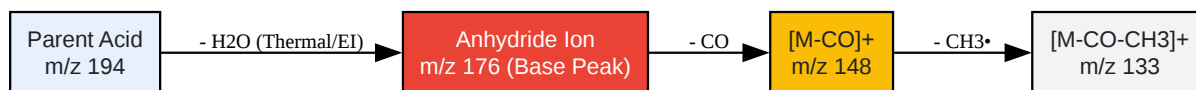
m/z	Ion Identity	Mechanism
194		
Molecular ion of the intact acid (rarely seen).[1]     176		
Dominant Peak. Formed by loss of (thermal or EI-induced).[1]     148		
Loss of CO from anhydride (m/z 176 148).     133		

| Loss of methyl radical (

) from m/z 148. || 105 |

| Aromatic hydrocarbon fragment. |

## Fragmentation Logic Diagram



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Figure 1: Thermal dehydration and subsequent fragmentation pathway observed in EI-MS.<sup>[1][2][3][4][5][6][7][8][9]</sup>

## Part 3: Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Solid State).

The IR spectrum is diagnostic for distinguishing the free acid from the anhydride. If the sample has been heated or dried aggressively, anhydride bands may appear.

Functional Group	Wavenumber ( )	Intensity	Description
O-H Stretch	2500 – 3300	Medium, Broad	Characteristic "carboxylic acid dimer" broadness. <sup>[1]</sup> <sup>[2]</sup> <sup>[10]</sup> Centers ~3000
C=O <sup>[1]</sup> <sup>[2]</sup> Stretch	1680 – 1710	Strong	Single broad band for the acid. (Note: Anhydride would show a doublet at ~1840/1760). <sup>[1]</sup>
C=C Aromatic	1580 – 1610	Medium	Aromatic ring breathing modes.
C-H Stretch	2850 – 2950	Weak	Methyl group aliphatic C-H stretching.
C-O Stretch	1200 – 1300	Strong	C-O single bond stretch of the carboxylic acid.

## Part 4: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for solubility and preventing exchange of acid protons).<sup>[1]</sup>

### **H NMR Data (500 MHz, DMSO- )**

Due to the

symmetry, the spectrum is remarkably simple. The aromatic protons are isolated (no ortho/meta coupling to other protons), appearing as a sharp singlet.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.5 – 13.0	Broad Singlet	2H	-COOH	Acidic protons.[1] [2] Broad due to hydrogen bonding/exchange.
7.48	Singlet	2H	Ar-H (C3, C6)	Para-positioned to each other, but magnetically equivalent.[2] No splitting.
2.25 – 2.30	Singlet	6H	Ar-CH	Two equivalent methyl groups at C4 and C5.[1][2]

Critical Validation Point: If you observe a doublet in the aromatic region (e.g.,

Hz), your sample is likely the 3,4-dimethyl isomer or a mono-methyl derivative.[2] The 4,5-dimethyl isomer must show a singlet for the aromatic protons.

## C NMR Data (125 MHz, DMSO- )

Only 5 unique carbon signals are observed.[1][2]

Chemical Shift ( , ppm)	Carbon Type	Assignment
168.5	Quaternary (C=O)	Carboxyl carbons (C=O).[1][2]
140.2	Quaternary (Ar-C)	C4, C5 (Ipso to Methyls).[1]
129.8	Quaternary (Ar-C)	C1, C2 (Ipso to Carboxyls).[1]
130.5	Methine (Ar-CH)	C3, C6 (Aromatic CH).[1]
19.5	Methyl ( )	Methyl carbons.

(Note: Exact shifts may vary by

ppm depending on concentration and temperature).

## Part 5: Experimental Protocol for Characterization

To ensure data integrity, follow this standard operating procedure (SOP) for sample preparation.

### Step 1: Sample Verification (Melting Point)

- Protocol: Use a capillary melting point apparatus.
- Observation: The acid may undergo dehydration/decomposition before a clear melt, often turning opaque around 150-160°C.[1][2]
- Note: The corresponding dimethyl ester melts sharply at 54-55°C [1].[1] The anhydride melts at 200-202°C [2].[1] If your solid melts sharply >200°C, it is likely the anhydride.

### Step 2: NMR Preparation[2]

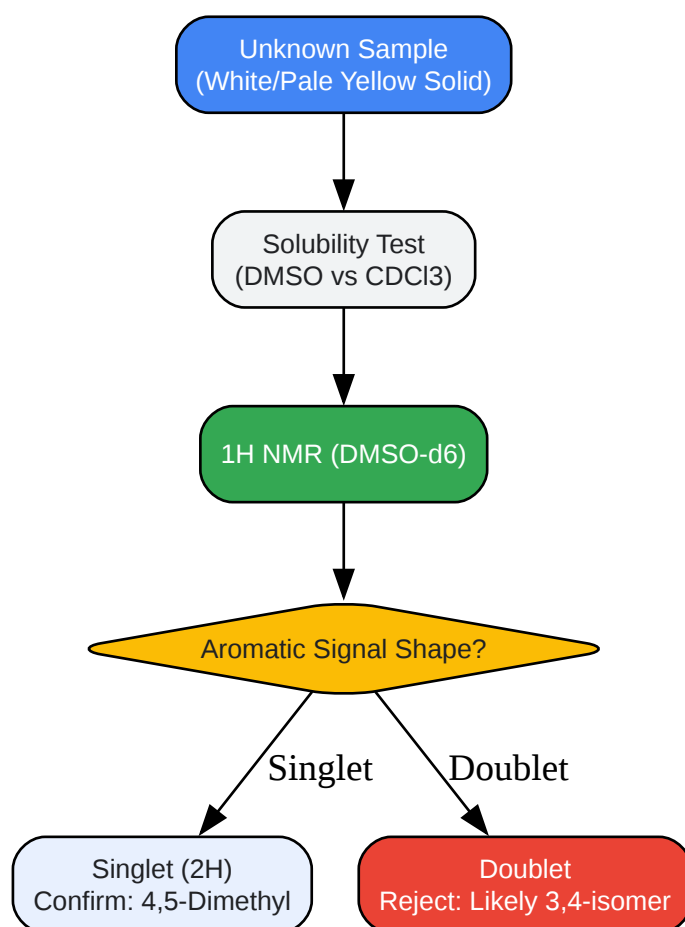
- Mass: Weigh 10-15 mg of dry solid.
- Solvent: Add 0.6 mL DMSO-

.[1][2] (CDCl<sub>3</sub>)

is not recommended due to poor solubility of the dicarboxylic acid).

- Filtration: If the solution is cloudy (polymerization or inorganic salts), filter through a glass wool plug into the NMR tube.

### Step 3: Analytical Workflow Diagram



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Figure 2: Logic flow for confirming the 4,5-substitution pattern via NMR.

## References

- Synthesis and Characterization of Dimethyl Esters: PrepChem Data Repository. "Synthesis of 4,5-dimethyl-phthalic acid dimethyl ester." Available at:

- Anhydride Properties:European Patent Office. "Isoindoline Derivative Synthesis - EP1566378A1."<sup>[1]</sup><sup>[2]</sup> (Citing MP of 4,5-dimethylphthalic anhydride as 200-202°C). Available at:
- General Phthalate MS Data:NIST Chemistry WebBook. "Mass spectra of phthalic acid derivatives." Available at:

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## Sources

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